3,5-Dichloro-4-propoxybenzoic acid
Overview
Description
3,5-Dichloro-4-propoxybenzoic acid (DCPA) is an organic compound that is widely used in the scientific research field. It is a white, odorless solid that is soluble in water and organic solvents. DCPA is a versatile compound that has a variety of applications in the laboratory, including synthesis, analysis, and biological research.
Scientific Research Applications
1. Chemical Synthesis and Product Formation
- Research demonstrated the reduction of 3,5-dichloro-4-hydroxybenzoic acid, closely related to 3,5-Dichloro-4-propoxybenzoic acid, using LiAlH4 as a catalyst. The unexpected main product was bis(3,5-dichloro-4-hydroxyphenyl)methane, which formed through the cross-linking of the acid. This highlights the chemical's potential in complex synthesis processes and product formation (Ritmaleni et al., 2013).
2. Liquid Crystal Synthesis
- A polymerizable benzoic acid derivative, closely related to 3,5-Dichloro-4-propoxybenzoic acid, was synthesized and complexed with various dipyridyl compounds. This resulted in the formation of multilayered structures exhibiting liquid crystal phases, suggesting potential applications in the field of liquid crystal technology (K. Kishikawa et al., 2008).
3. Pharmaceutical Impurities Analysis
- In the pharmaceutical industry, related compounds of 3,5-Dichloro-4-propoxybenzoic acid have been identified as impurities in drug formulations. For example, 3-amino-4-propoxybenzoic acid was identified as an impurity in proparacaine hydrochloride. Understanding these impurities is crucial for quality control in drug manufacturing (Zixin Yang et al., 2020).
4. Role in Environmental Chemistry
- A study on the environmental fate of a major fungal metabolite closely related to 3,5-Dichloro-4-propoxybenzoic acid, under anaerobic conditions, showed that it was readily demethylated and further converted through biotic and abiotic routes. This research contributes to understanding the environmental chemistry of such compounds (F. Verhagen et al., 1998).
5. Catalytic Reactions in Organic Synthesis
- Research into the reactions of substituted benzonitrile oxide with various arylacetylenes, including compounds structurally similar to 3,5-Dichloro-4-propoxybenzoic acid, provided insights into catalytic mechanisms in organic synthesis. This study contributed to understanding the kinetics and mechanism of such reactions (P. Beltrame et al., 1967).
properties
IUPAC Name |
3,5-dichloro-4-propoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSKTSQBDRLEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372469 | |
Record name | 3,5-dichloro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-propoxybenzoic acid | |
CAS RN |
41490-09-9 | |
Record name | 3,5-dichloro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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